molecular formula C20H23NO3 B589164 2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone CAS No. 1206614-03-0

2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone

Cat. No. B589164
M. Wt: 325.408
InChI Key: YLYJITVRNWIAQW-UHFFFAOYSA-N
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Description

“2-[3-(Benzyloxy)phenyl-4-methoxy]-1-(1-pyrrolidinyl)ethanone” is a chemical compound1. However, there is limited information available about this specific compound23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-[3-(Benzyloxy)phenyl-4-methoxy]-1-(1-pyrrolidinyl)ethanone”. However, benzylic oxidations and reductions are common reactions in organic chemistry4.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, I couldn’t find specific information on the molecular structure of "2-[3-(Benzyloxy)phenyl-4-methoxy]-1-(1-pyrrolidinyl)ethanone"3.



Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack4. However, specific reactions involving “2-[3-(Benzyloxy)phenyl-4-methoxy]-1-(1-pyrrolidinyl)ethanone” are not available.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as density, boiling point, vapor pressure, flash point, and more. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "2-[3-(Benzyloxy)phenyl-4-methoxy]-1-(1-pyrrolidinyl)ethanone"5.


Scientific Research Applications

  • Anti-Inflammatory Activity : A study on phenyl dimer compounds, including structures similar to the target compound, demonstrated anti-inflammatory effects in vivo on Wistar strain albino rats. Compounds with restricted rotation, resembling the SC-558 drug, showed good inhibitory properties (Singh, Dowarah, Tewari & Geiger, 2020).

  • Antiproliferative Activity : In a study synthesizing and examining the antiproliferative activity of certain compounds, it was found that some displayed cytotoxic activity in vitro against human cancer cell lines (Liszkiewicz, 2002).

  • Antimicrobial Activity : A study on the synthesis of similar compounds revealed antimicrobial activities against species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave, Patel, Nimavat, Vyas & Patel, 2013).

  • Chemical Synthesis and Characterization : Research involving the synthesis and characterization of related compounds has been conducted, providing insight into their structural properties and potential applications (Ünaleroğlu, Temelli & Hökelek, 2002).

  • Catalytic Applications : A study explored the use of certain compounds as catalysts in alcohol oxidation. The research indicated their efficiency and selectivity in this chemical process (Hazra, Martins, Silva & Pombeiro, 2015).

Safety And Hazards

The safety and hazards of a compound depend on its physical, chemical, and toxicological properties. Unfortunately, I couldn’t find specific information on the safety and hazards of "2-[3-(Benzyloxy)phenyl-4-methoxy]-1-(1-pyrrolidinyl)ethanone"6.


Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge. Unfortunately, I couldn’t find specific information on the future directions of "2-[3-(Benzyloxy)phenyl-4-methoxy]-1-(1-pyrrolidinyl)ethanone"7.


Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more insights into this compound.


properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-18-10-9-17(14-20(22)21-11-5-6-12-21)13-19(18)24-15-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYJITVRNWIAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747131
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone

CAS RN

1206614-03-0
Record name 2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206614-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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